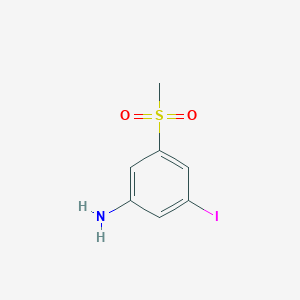

3-Iodo-5-(methanesulfonyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62606-01-3 |

|---|---|

Molecular Formula |

C7H8INO2S |

Molecular Weight |

297.12 g/mol |

IUPAC Name |

3-iodo-5-methylsulfonylaniline |

InChI |

InChI=1S/C7H8INO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 |

InChI Key |

ORWLADXEALRLEU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)N)I |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 Iodo 5 Methanesulfonyl Aniline

Direct Functionalization Approaches to Aniline (B41778) Core

Direct functionalization strategies commence with an aniline derivative, introducing the iodo and methanesulfonyl groups in a stepwise manner. The order of introduction is critical and is often dictated by the directing effects of the substituents and the reactivity of the aniline ring.

Regioselective Iodination Strategies on Methanesulfonylanilines

One common approach involves the initial preparation of 3-(methanesulfonyl)aniline, followed by regioselective iodination. The methanesulfonyl group is a meta-director, while the amino group is an ortho-, para-director. In acidic conditions, the amino group is protonated to form the anilinium ion, which is also a meta-director. This combined directing effect facilitates the introduction of iodine at the C5 position.

Common iodinating agents for this transformation include iodine monochloride (ICl) and N-iodosuccinimide (NIS). The reaction conditions, such as solvent and temperature, are optimized to achieve high regioselectivity and yield. For instance, the use of a strong acid catalyst can enhance the meta-directing effect of the anilinium ion, thereby favoring the desired 3-iodo-5-(methanesulfonyl)aniline isomer.

A similar strategy has been documented for the synthesis of other substituted anilines, such as 3-fluoro-5-iodo-4-methylaniline, where electrophilic iodination of 3-fluoro-4-methylaniline (B1361354) is a key step. In this case, reagents like N,N,N-trimethylbenzenemethanaminium dichloroiodate are employed to achieve high yields.

Methods for Introduction of the Methanesulfonyl Group onto Iodoanilines

An alternative direct functionalization route starts with 3-iodoaniline (B1194756). nih.gov The introduction of the methanesulfonyl group can be achieved through a two-step process: diazotization of the amino group followed by a copper-catalyzed reaction with sulfur dioxide and a subsequent reaction, or more directly through reaction with methanesulfonyl chloride. wikipedia.org

The reaction of 3-iodoaniline with methanesulfonyl chloride in the presence of a base yields the corresponding methanesulfonamide. wikipedia.org Subsequent manipulation of the reaction conditions may be necessary to achieve the desired sulfonylation on the aromatic ring rather than on the amino group. Protection of the amino group, for instance by acetylation, can be employed to direct the sulfonation to the aromatic ring. allen.in The acetyl group can then be removed by hydrolysis to yield the final product.

The reactivity of the aniline derivative is a key consideration. The amino group is a strong activating group, which can lead to multiple substitutions or oxidation. allen.inchemistrysteps.com Therefore, careful control of the reaction conditions is crucial for selective synthesis.

Exploration of Electrophilic and Nucleophilic Aromatic Substitution Pathways

Both electrophilic and nucleophilic aromatic substitution (SNAr) reactions are fundamental to the synthesis of substituted anilines.

Electrophilic Aromatic Substitution: The introduction of both the iodo and methanesulfonyl groups typically proceeds via electrophilic aromatic substitution. masterorganicchemistry.com As discussed, the directing effects of the substituents on the aniline ring are paramount for achieving the desired regiochemistry. The amino group's strong activating nature often necessitates protection to prevent side reactions and to control the position of substitution. allen.in

Nucleophilic Aromatic Substitution: While less common for the direct synthesis of this compound from simple aniline, SNAr reactions can be employed in specific cases, particularly when a suitable leaving group is present on the aromatic ring. For instance, a precursor with a nitro or other strongly electron-withdrawing group meta to a leaving group can undergo nucleophilic substitution. nih.govacs.org

Convergent Synthetic Strategies from Simpler Precursors

Convergent strategies involve the synthesis of pre-functionalized aromatic fragments that are then joined together. This approach can offer greater control over the final structure and may avoid some of the regioselectivity challenges associated with direct functionalization.

Assembly via Cross-Coupling Reactions of Pre-functionalized Aromatic Fragments

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Hiyama coupling, are powerful tools for the synthesis of biaryl compounds and can be adapted for the synthesis of substituted anilines. researchgate.netnih.govbeilstein-journals.org

A potential convergent route to this compound could involve the coupling of a boronic acid or organosilane derivative containing the methanesulfonyl group with an iodo-substituted aniline derivative, or vice versa. For example, 3-amino-5-iodophenylboronic acid could be coupled with a suitable partner to introduce the methanesulfonyl group. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these reactions. beilstein-journals.org

The following table provides an illustrative example of reaction conditions for a Hiyama cross-coupling reaction, which could be adapted for the synthesis of aniline derivatives. nih.gov

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ |

| Ligand | Phosphine (B1218219) ligand |

| Base | TBAF in THF |

| Solvent | Dioxane |

| Atmosphere | Argon |

Ring-Forming Reactions Incorporating Iodo- and Methanesulfonyl Moieties

Ring-forming reactions, or cycloadditions, represent another convergent approach. These reactions construct the aromatic ring itself from acyclic precursors already bearing the required iodo and methanesulfonyl functionalities. While synthetically more complex, this strategy can provide access to highly substituted aromatic systems that are difficult to prepare using other methods.

One such strategy involves the (5+1) ring-closing reaction of a streptocyanine with a C1 source. acs.orgacs.org This method allows for the conversion of para-substituted pyridines into meta-substituted anilines, a transformation that is challenging via traditional electrophilic aromatic substitution due to regioselectivity. acs.orgacs.org Although not directly reported for this compound, this methodology highlights the potential of ring-forming reactions in accessing complex aniline derivatives.

The table below summarizes the optimized conditions for a (5+1) ring-closing reaction to form a meta-substituted aniline. acs.org

| Parameter | Condition |

| C5 Source | Streptocyanine |

| C1 Source | Trimethylsulfonium iodide |

| Base | Sodium tert-butoxide (NaOtBu) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 120 °C |

| Time | 16 hours |

Further research into adapting these advanced ring-forming strategies could provide novel and efficient routes to this compound and its derivatives.

Catalytic Advancements in this compound Synthesis

The synthesis of a di-substituted aniline derivative like this compound involves the precise introduction of both an iodine atom and a methanesulfonyl group onto an aniline backbone. Catalytic methods are paramount in achieving this with high efficiency and selectivity.

Metal-Catalyzed Synthetic Routes (e.g., Palladium-catalyzed C-I bond formation, Sulfonylation)

Palladium catalysis stands as a cornerstone in the formation of carbon-heteroatom bonds, offering powerful tools for the synthesis of complex aryl compounds. For a molecule such as this compound, palladium-catalyzed reactions can be envisioned for both the key C-I and C-S bond-forming steps.

Palladium-Catalyzed Sulfonylation: The introduction of the methanesulfonyl group onto the aromatic ring can be achieved via palladium-catalyzed cross-coupling reactions. A common strategy involves the coupling of an aryl halide (or triflate) with a sulfinate salt. For instance, a precursor like 3,5-diiodoaniline (B149867) could theoretically be reacted with sodium methanesulfinate (B1228633) in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a suitable ligand like dppf, to form the C-S bond. researchgate.net The mechanism of such C-S cross-coupling reactions has been a subject of detailed study, confirming the versatility of palladium complexes in mediating these transformations. researchgate.net

Palladium-Catalyzed C-I Bond Formation: While direct iodination using electrophilic iodine sources is common, palladium-catalyzed methods offer alternative routes, particularly for C-H functionalization. A developed protocol for the Pd-catalyzed arylation and subsequent oxidation of benzylic C-H bonds with aryl iodides highlights the capability of palladium to mediate reactions involving iodine. nih.gov In a hypothetical route for the target molecule, a palladium catalyst could be employed to direct the iodination of a suitable aniline precursor, potentially using a directing group to ensure regioselectivity at the meta-position. Research has demonstrated the feasibility of palladium-catalyzed alkylation of C(sp³)-H bonds using alkyl iodides, showcasing the reactivity of the palladium-iodide bond pathway. psu.edu

The following table illustrates a hypothetical comparison of potential metal-catalyzed routes for the key bond formations in the synthesis of this compound.

| Reaction Step | Catalyst System | Reactants | Potential Advantages | Reference |

| C-S Bond Formation | Pd₂(dba)₃ / dppf | 3,5-Dihaloaniline + Sodium Methanesulfinate | High efficiency, good functional group tolerance | researchgate.net |

| C-I Bond Formation | Pd(OAc)₂ / Ligand | 3-(Methanesulfonyl)aniline + Iodinating Agent | High regioselectivity via C-H activation | nih.gov |

This table is illustrative and based on established palladium-catalyzed methodologies.

Organocatalytic and Metal-Free Approaches to its Formation

In alignment with the principles of green chemistry, there is a growing trend towards developing metal-free and organocatalytic synthetic methods to reduce reliance on potentially toxic and expensive heavy metals.

Iodine-Promoted/Catalyzed Reactions: Molecular iodine itself can serve as a catalyst for various organic transformations. For instance, an efficient, iodine-promoted method for the iodosulfonylation of alkynes has been developed, proceeding in an aqueous medium at room temperature to produce (E)-β-iodo vinylsulfones with high selectivity. rsc.org Furthermore, iodine can catalyze the oxidative coupling of sulfonyl hydrazides with amines to form sulfonamides under metal-free conditions. researchgate.net These precedents suggest the feasibility of a metal-free approach where an aniline derivative could be reacted with a methanesulfonyl source and an iodine source under oxidative conditions.

Decarboxylative Iodination: A practical, transition-metal-free, and base-free method for the synthesis of 2-iodoanilines involves the decarboxylative iodination of anthranilic acids using KI and I₂ under an oxygen atmosphere. rsc.org This strategy could be adapted for a precursor like 3-amino-5-sulfonyl-benzoic acid to introduce the iodine atom without the need for a metal catalyst.

Several other metal-free protocols have been developed for synthesizing complex heterocyclic structures, demonstrating the broad applicability of these methods. mdpi.comnih.gov For example, the synthesis of 3-acylquinolines has been achieved through a transition-metal-free annulation process. mdpi.com Similarly, aniline-based triarylmethanes can be synthesized using a Brønsted acidic ionic liquid as a catalyst under metal- and solvent-free conditions. nih.gov

Sustainable and Green Chemistry Considerations in Synthesis

The environmental impact of chemical synthesis is a critical consideration. Green chemistry principles, such as atom economy, step-efficiency, solvent choice, and waste reduction, are being increasingly integrated into the design of synthetic routes.

Atom Economy and Step-Efficiency Assessments

Atom Economy: This metric, central to green chemistry, evaluates the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with poor atom economy generate significant waste, even with high percentage yields. primescholars.com For instance, the Gabriel synthesis of amines is known for its extremely low atom economy. primescholars.com

To assess the atom economy for a potential synthesis of this compound, consider a hypothetical two-step route starting from 3-iodoaniline:

Sulfonylation: 3-Iodoaniline is reacted with methanesulfonyl chloride in the presence of a base like pyridine (B92270) to form N-(3-iodophenyl)methanesulfonamide.

Rearrangement/Further Reaction: This intermediate would then need to be converted to the final product, which is a complex step.

A more direct, albeit hypothetical, sulfonylation of 3-iodoaniline at the 5-position would be ideal. Let's analyze a simplified, hypothetical direct sulfonylation reaction for the purpose of calculation:

Hypothetical Reaction: C₆H₆IN (3-Iodoaniline) + CH₃SO₂Cl (Methanesulfonyl Chloride) → C₇H₈INO₂S (this compound) + HCl

| Compound | Formula | Molecular Weight ( g/mol ) |

| 3-Iodoaniline | C₆H₆IN | 219.02 |

| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 |

| Total Reactants | 333.57 | |

| This compound | C₇H₈INO₂S | 297.11 |

| Hydrochloric Acid (Byproduct) | HCl | 36.46 |

Atom Economy Calculation: (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 (297.11 / 333.57) x 100 = 89.1%

Solvent Selection and Waste Minimization in Laboratory Synthesis

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry advocates for the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions.

Solvent-Free and Aqueous Synthesis: Research has demonstrated the viability of conducting complex organic reactions without traditional solvents. A highly efficient, one-pot synthesis of 3-arylquinolines has been developed that proceeds at room temperature under solvent-free conditions using Al₂O₃/MeSO₃H. nih.gov Similarly, the synthesis of aniline-based triarylmethanes has been achieved under solvent-free conditions. nih.gov Water is another excellent green solvent, and its use is highly encouraged. An iodine-promoted method for synthesizing vinylsulfones proceeds efficiently in water at room temperature. rsc.org Employing such solvent-free or aqueous conditions for the synthesis of this compound would drastically reduce volatile organic compound (VOC) emissions and simplify waste treatment.

Waste Minimization: Beyond solvent choice, minimizing waste involves using catalytic reagents instead of stoichiometric ones, reducing the number of synthetic steps (which also reduces purification steps and associated waste), and recycling catalysts where possible. For example, in the synthesis of 3-arylquinolines, the Al₂O₃ catalyst could be recovered and reused multiple times without significant loss of activity. nih.gov The development of sonochemical protocols, which use ultrasound, can also lead to greener syntheses by reducing reaction times and energy consumption, often using water as a solvent. nih.gov These strategies are integral to designing sustainable and economically viable synthetic routes in modern chemistry.

Reactivity Profiles and Mechanistic Elucidation of 3 Iodo 5 Methanesulfonyl Aniline Transformations

Transformations Involving the Aryl Iodide Moiety

The presence of an iodine atom on the aromatic ring makes 3-Iodo-5-(methanesulfonyl)aniline an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound. libretexts.org For this compound, this provides a pathway to synthesize biaryl compounds, which are prevalent in many biologically active molecules. nih.gov The reaction typically employs a palladium catalyst and a base to facilitate the three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reactivity of the aryl halide is crucial, with iodides being the most reactive. libretexts.org The development of methods for the Suzuki-Miyaura coupling of unprotected anilines, such as this compound, is of significant interest to the chemical community. nih.gov

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org It is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org The reaction is typically carried out under mild conditions with a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org This method has been successfully used for the synthesis of various complex molecules. wikipedia.org

Buchwald-Hartwig Amination : This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. organic-chemistry.orgyoutube.com It has become a vital tool in medicinal chemistry and materials science. youtube.com The reaction's efficiency is often enhanced by using bulky, electron-rich phosphine (B1218219) ligands. youtube.com This method provides a more selective alternative to traditional methods like nucleophilic aromatic substitution. youtube.com

| Reaction | Coupling Partner | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Forms C-C bonds; mild conditions; high tolerance of functional groups. nih.gov |

| Sonogashira | Terminal Alkyne | Forms C-C bonds; utilizes Pd and Cu(I) catalysts; mild conditions. wikipedia.orglibretexts.org |

| Buchwald-Hartwig | Amine | Forms C-N bonds; uses bulky phosphine ligands; highly selective. organic-chemistry.orgyoutube.com |

Copper-Mediated Coupling Processes

Copper-catalyzed reactions, particularly Ullmann-type couplings, offer an alternative to palladium-based methods.

Ullmann-type Reactions : These reactions involve the copper-promoted transformation of aryl halides to form aryl ethers, aryl thioethers, and aryl amines. wikipedia.org Traditionally, these reactions required harsh conditions, but modern methods utilize soluble copper catalysts, allowing for milder reaction conditions. wikipedia.orgmdpi.com The Goldberg reaction, a specific type of Ullmann condensation, is used for C-N bond formation. wikipedia.org

Nucleophilic Aromatic Substitution Reactions

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. masterorganicchemistry.com The methanesulfonyl group in this compound is a strong electron-withdrawing group, which should facilitate SNAr reactions at the position of the iodo group. The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate called a Meisenheimer complex. libretexts.org

Radical and Photoredox Transformations

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, generating reactive radical intermediates. princeton.edu This strategy has been employed for a variety of transformations, including the functionalization of amines. nih.gov While specific examples involving this compound are not detailed in the provided search results, the general principles of photoredox catalysis suggest its potential for mediating reactions at both the aryl iodide and amino functionalities of the molecule.

Reactions at the Amino Functionality

The amino group of this compound is a key site for various functionalization reactions.

Diazotization and Subsequent Aryl Functionalizations

The amino group of this compound can be converted to a diazonium salt, a versatile intermediate for various aryl functionalizations. This process, known as diazotization, typically involves treating the aniline (B41778) derivative with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. icrc.ac.iryoutube.com The resulting arenediazonium salt is a valuable precursor for introducing a wide range of substituents onto the aromatic ring through reactions like the Sandmeyer and Gattermann reactions. organic-chemistry.orgnih.gov

The Sandmeyer reaction allows for the replacement of the diazonium group with a variety of nucleophiles, including halides (Cl⁻, Br⁻) and cyanide (CN⁻), typically using a copper(I) salt as a catalyst. youtube.comorganic-chemistry.org For instance, treatment of the diazonium salt of this compound with copper(I) chloride would yield 1-chloro-3-iodo-5-(methanesulfonyl)benzene. Similarly, using copper(I) bromide would result in the corresponding bromo derivative. Iodination can often be achieved without a copper catalyst by using potassium iodide. organic-chemistry.org

The Gattermann reaction offers an alternative to the Sandmeyer reaction, employing copper powder and the corresponding acid to introduce a halide. While often requiring harsher conditions, it can be a useful alternative in certain synthetic contexts.

These diazotization and subsequent functionalization reactions provide a powerful toolkit for modifying the this compound scaffold, enabling the synthesis of a diverse array of derivatives with tailored electronic and steric properties for various applications.

Formation of Imine and Amide Derivatives

The primary amine functionality of this compound allows for the straightforward formation of imine and amide derivatives.

Imine Formation: Imines, also known as Schiff bases, are formed through the condensation reaction of the aniline with an aldehyde or a ketone. organic-chemistry.orgnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction can often be carried out by simply mixing the reactants, sometimes with the aid of a dehydrating agent or by azeotropic removal of water. nih.gov For example, reacting this compound with benzaldehyde (B42025) would yield N-(3-iodo-5-(methanesulfonyl)phenyl)-1-phenylmethanimine.

Amide Formation: Amides are readily synthesized by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. researchgate.net These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct. For instance, the reaction with acetyl chloride would produce N-(3-iodo-5-(methanesulfonyl)phenyl)acetamide. The kinetics and mechanism of reactions between anilines and sulfonyl chlorides have been studied, indicating that the process is influenced by the solvent and the electronic nature of the substituents on both reactants. researchgate.net

The formation of these derivatives provides a means to protect the amino group, modify the electronic properties of the molecule, or introduce new functional handles for further chemical transformations.

Reactivity Modulations by the Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) group exerts a significant influence on the reactivity of the aromatic ring in this compound through its strong electron-withdrawing nature.

The methanesulfonyl group is a powerful deactivating group in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comnumberanalytics.comyoutube.com Its strong electron-withdrawing inductive and resonance effects decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. lkouniv.ac.inlibretexts.org This deactivation is more pronounced than that of halogens. masterorganicchemistry.com

In contrast to the activating and ortho-, para-directing amino group, the methanesulfonyl group is a meta-director for electrophilic attack. lkouniv.ac.inbyjus.com Therefore, in this compound, the directing effects of the amino and methanesulfonyl groups are in opposition. The strongly activating amino group generally directs incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6). byjus.comwikipedia.org However, the presence of the deactivating methanesulfonyl group and the bulky iodine atom can influence the regioselectivity of these reactions.

While not as common as halides, the methanesulfonyl group can, under certain conditions, function as a leaving group in nucleophilic aromatic substitution (SNA) reactions. rsc.orgrsc.org For the methanesulfonyl group to act as a leaving group, the aromatic ring typically needs to be activated by other strong electron-withdrawing groups. numberanalytics.com In some instances, the methanesulfonyl group itself can activate the ring towards nucleophilic attack, facilitating the displacement of another leaving group. rsc.orgrsc.org

Research has shown that the methylsulfone group can act as a leaving group when activated by a pyrimidine (B1678525) ring in nucleophilic substitution polymerizations. rsc.orgrsc.org The feasibility of the methanesulfonyl group acting as a leaving group in this compound would depend on the specific reaction conditions and the nature of the nucleophile. Generally, for a successful SNAr reaction, the rate-determining step is the formation of the Meisenheimer complex, which is stabilized by electron-withdrawing groups. numberanalytics.com

Mechanistic Investigations of Key Reaction Pathways

The mechanistic pathways of reactions involving this compound can be understood by considering the intermediates and transition states of analogous aromatic compounds.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edu The attack of an electrophile on the aromatic ring of this compound would lead to the formation of such an intermediate. The stability of this arenium ion is influenced by the substituents present. The electron-donating amino group stabilizes the positive charge, particularly when the attack is at the ortho and para positions, through resonance. wikipedia.org Conversely, the electron-withdrawing methanesulfonyl and iodo groups destabilize the arenium ion. The transition state leading to the arenium ion is the rate-determining step of the reaction.

Nucleophilic Aromatic Substitution: For nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the ring is displaced by a nucleophile, the key intermediate is a negatively charged species called a Meisenheimer complex. numberanalytics.com The formation of this complex is generally the rate-determining step. The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups, such as the methanesulfonyl group, which can delocalize the negative charge. numberanalytics.com

Diazotization: The diazotization of anilines proceeds through a series of intermediates. Initially, the amine attacks nitrous acid to form an N-nitrosoamine intermediate. icrc.ac.ir Subsequent protonation and loss of water lead to the formation of the diazonium ion. icrc.ac.iryoutube.com

Imine and Amide Formation: The formation of imines from anilines and carbonyl compounds proceeds through a hemiaminal intermediate, which then dehydrates to form the imine. organic-chemistry.org Amide formation from anilines and acyl chlorides involves a tetrahedral intermediate formed by the nucleophilic attack of the amine on the carbonyl carbon. The collapse of this intermediate with the expulsion of the chloride ion yields the amide.

Computational studies and kinetic experiments on related systems provide valuable insights into the energies of these intermediates and transition states, allowing for a more detailed understanding of the reaction mechanisms.

Kinetic Analysis of this compound Transformations: Unraveling Rate-Limiting Steps

A comprehensive review of available scientific literature reveals a notable absence of specific kinetic studies and detailed mechanistic elucidation for transformations involving this compound. While this compound is utilized in various synthetic applications, particularly in the construction of pharmacologically relevant molecules, dedicated research into the kinetics and rate-determining steps of its reactions appears to be limited.

In the broader context of analogous chemical transformations involving substituted aryl halides, kinetic studies are crucial for optimizing reaction conditions, maximizing yields, and understanding the underlying reaction mechanisms. Such studies often involve monitoring the concentration of reactants and products over time under various conditions to determine the reaction order with respect to each component, calculate rate constants, and elucidate the activation parameters.

For many transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings, which are common transformations for aryl iodides, the oxidative addition of the aryl halide to the metal center is frequently identified as the rate-limiting step. The reactivity of the aryl halide is influenced by the nature of the halogen (I > Br > Cl > F) and the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups can influence the rate of oxidative addition, a principle that would apply to the methanesulfonyl group in this compound.

Theoretical and computational studies on similar substituted aryl halides have provided insights into the energetics of various reaction pathways. For instance, in Ullmann-type coupling reactions, the activation energy of the haloarene activation step has been shown to correlate with experimental reaction yields. mdpi.com Such computational approaches could, in the future, be applied to this compound to predict the transition state energies and identify the most probable rate-determining steps in its various transformations.

Similarly, for nucleophilic aromatic substitution (SNAr) reactions, where the iodide could act as a leaving group, the rate is typically dependent on the stability of the Meisenheimer intermediate, which is influenced by the electron-withdrawing capacity of the substituents on the aromatic ring. While general principles suggest that the methanesulfonyl group would activate the ring for such reactions, specific kinetic data for this compound is not presently available in the reviewed literature.

Applications of 3 Iodo 5 Methanesulfonyl Aniline in Advanced Organic Synthesis

Construction of Polyfunctionalized Aromatic and Heteroaromatic Systems

The distinct reactivity of the iodo and amino groups on the aniline (B41778) ring allows for selective and sequential reactions, enabling the synthesis of a diverse range of substituted aromatic and heteroaromatic compounds.

Synthesis of Substituted Biaryls and Oligoaryls

For instance, in a Suzuki coupling, 3-Iodo-5-(methanesulfonyl)aniline can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield a substituted biaryl. The reaction conditions can be tuned to achieve high yields and selectivity.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | 3-(Arylsulfonyl)-5-aminobiaryl |

| This compound | Arylstannane | PdCl₂(PPh₃)₂ | 3-(Arylsulfonyl)-5-aminobiaryl |

This interactive table showcases common cross-coupling reactions involving this compound for the synthesis of biaryls.

Formation of Nitrogen-Containing Heterocycles (e.g., Indoles, Azaindoles, Piperidines)

The amino group of this compound serves as a key functional handle for the construction of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. mdpi.comzenodo.orgnih.gov

Indoles: Substituted indoles can be synthesized from this compound through methods like the Larock indole (B1671886) synthesis. This involves a palladium-catalyzed annulation of the aniline with an alkyne. The resulting indoles are substituted at specific positions, influenced by the starting aniline. A two-step approach involving a Sonogashira cross-coupling followed by an electrophilic cyclization can also yield 2,3-disubstituted indoles. nih.gov

Azaindoles: The synthesis of azaindoles, which are structural analogs of indoles where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom, can also utilize iodo-substituted anilines. baranlab.org For example, a one-pot sonochemical approach has been established for the synthesis of rosuvastatin-based azaindoles via a coupling-cyclization reaction of a terminal alkyne with appropriate 3-iodopyridine (B74083) derivatives under Pd/Cu-catalysis. researchgate.net Microwave-assisted synthesis has also proven efficient for creating C-3-substituted azaindoles. researchgate.net

Piperidines: While direct synthesis of piperidines from this compound is less common, the aniline can be a precursor to more complex structures that can then be transformed into piperidine (B6355638) derivatives. nih.govdtic.milwhiterose.ac.uk For instance, the synthesis of 2-cyano-3-iodo piperidines has been achieved from lactams through a process involving controlled hydride reduction and subsequent iodination. ntu.edu.sg The resulting functionalized piperidines can undergo further modifications. ntu.edu.sg

Role as a Precursor in Multi-Step Convergent Syntheses

The trifunctional nature of this compound makes it an ideal starting material in convergent synthetic strategies, where different fragments of a complex molecule are synthesized separately and then joined together.

Utilization in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality formed in the previous one, without the need for isolating intermediates. wikipedia.org this compound can be a valuable participant in such sequences. For example, a reaction sequence could be initiated at the iodo group via a cross-coupling reaction, followed by a transformation involving the amino group, leading to the rapid construction of complex molecular frameworks. These reactions are highly atom-economical and efficient. nih.gov

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves introducing functional groups into a complex molecule at a late stage of the synthesis. nih.govnih.gov This allows for the rapid generation of analogs with modified properties. The iodine atom of this compound can be exploited for LSF. For instance, a core structure containing the 3-amino-5-(methanesulfonyl)phenyl moiety can be synthesized, and the iodine can then be used as a handle for introducing various substituents via cross-coupling reactions, leading to a library of derivatives. This approach has been used for the C-H functionalization of drug molecules. researchgate.net

Integration into Scaffold Diversification Libraries for Synthetic Studies

The utility of this compound as a foundational element for scaffold diversification libraries stems from its unique trifunctional nature. The molecule possesses an aniline moiety, an iodo group, and a methanesulfonyl group, each offering distinct opportunities for chemical modification. This allows for a multi-pronged approach to generating a diverse collection of compounds from a single, readily accessible starting material. The presence of both an amine and an aryl iodide on the same scaffold is particularly advantageous, enabling sequential or orthogonal functionalization through well-established catalytic cross-coupling reactions.

The methanesulfonyl group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, impacting the regioselectivity of further substitutions and modulating the physicochemical properties of the resulting derivatives. This inherent electronic feature adds another layer of diversity to the synthesized libraries.

Detailed Research Findings

While specific library synthesis campaigns starting directly from this compound are not extensively documented in publicly available literature, the synthetic utility of its core structure is well-established through studies on analogous compounds. For instance, the use of substituted anilines in parallel synthesis and combinatorial chemistry is a cornerstone of modern drug discovery. The functional groups present in this compound are amenable to a variety of high-throughput and diversity-oriented synthesis techniques.

Key reactions that can be employed to diversify the this compound scaffold include:

Suzuki-Miyaura Coupling: The iodo group serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents, thereby expanding the carbon framework of the scaffold.

Buchwald-Hartwig Amination: The aryl iodide can also participate in Buchwald-Hartwig amination reactions, enabling the formation of C-N bonds. This provides access to a diverse set of diarylamines and related nitrogen-containing heterocycles.

Sonogashira Coupling: The iodo substituent is also amenable to Sonogashira coupling, facilitating the introduction of alkyne moieties. These alkynes can then be further elaborated into various cyclic and acyclic structures.

Amide Bond Formation: The aniline nitrogen can be readily acylated with a diverse library of carboxylic acids, sulfonyl chlorides, and isocyanates to generate a wide array of amides, sulfonamides, and ureas, respectively.

Multicomponent Reactions (MCRs): The aniline functionality can participate in various MCRs, such as the Ugi or Passerini reactions, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step.

The combination of these reactions in a parallel or combinatorial fashion allows for the rapid generation of large libraries of compounds with significant structural diversity, all originating from the this compound scaffold.

Data Tables

The following tables illustrate the potential for scaffold diversification using this compound based on the reactivity of its functional groups.

Table 1: Potential Diversification of this compound via Suzuki-Miyaura Coupling

| Entry | Boronic Acid/Ester | Resulting Scaffold Type |

| 1 | Phenylboronic acid | Biphenyl (B1667301) derivative |

| 2 | Pyridine-3-boronic acid | Pyridyl-phenyl derivative |

| 3 | Thiophene-2-boronic acid | Thienyl-phenyl derivative |

| 4 | 4-Fluorophenylboronic acid | Fluorinated biphenyl derivative |

| 5 | Vinylboronic acid pinacol (B44631) ester | Styrene derivative |

Table 2: Potential Diversification of this compound via Buchwald-Hartwig Amination

| Entry | Amine | Resulting Scaffold Type |

| 1 | Morpholine | Morpholinyl-phenyl derivative |

| 2 | Aniline | Diphenylamine derivative |

| 3 | Benzylamine | N-Benzyl-phenylenediamine derivative |

| 4 | Piperidine | Piperidinyl-phenyl derivative |

| 5 | Indole | N-Aryl-indole derivative |

Table 3: Potential Diversification of this compound via N-Acylation

| Entry | Acylating Agent | Resulting Functional Group |

| 1 | Acetyl chloride | Amide |

| 2 | Benzoyl chloride | Amide |

| 3 | Methanesulfonyl chloride | Sulfonamide |

| 4 | Phenyl isocyanate | Urea |

| 5 | Chloroformate | Carbamate |

These tables showcase the vast chemical space that can be explored starting from a single, strategically functionalized building block like this compound. The resulting diversified libraries are invaluable resources for screening campaigns aimed at the discovery of new therapeutic agents and functional materials.

Computational and Theoretical Investigations of 3 Iodo 5 Methanesulfonyl Aniline

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-iodo-5-(methanesulfonyl)aniline, these studies would reveal how the interplay between the electron-donating amino group and the electron-withdrawing iodo and methanesulfonyl substituents governs its structure and reactivity.

Molecular Orbital (MO) Analysis and Frontier Orbital Theory Applications

Molecular orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. An analysis of this compound would involve calculating the energies and shapes of its molecular orbitals.

Frontier Molecular Orbitals: Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. For an aniline (B41778) derivative, the HOMO is typically localized on the aromatic ring and the nitrogen atom of the amino group. The presence of the electron-withdrawing iodine and methanesulfonyl groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted aniline. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability.

A hypothetical data table for the frontier orbital energies of this compound, if calculated, would look like this:

| Molecular Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

These values would need to be determined through specific quantum chemical calculations.

Electrostatic Potential Surfaces and Charge Distribution Analysis

An electrostatic potential (ESP) surface map visually represents the charge distribution of a molecule. For this compound, the ESP would likely show a region of negative potential (electron-rich) around the oxygen atoms of the sulfonyl group and a region of positive potential (electron-poor) near the hydrogen atoms of the amino group. The iodine atom would also influence the charge distribution. This analysis is crucial for predicting how the molecule will interact with other polar molecules and ions.

A charge distribution analysis, often using methods like Mulliken population analysis, would assign partial atomic charges to each atom in the molecule, providing a quantitative measure of the electron distribution.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of this compound is not rigid. Rotation around the C-S and C-N bonds would lead to different conformers with varying energies. A conformational analysis would identify the most stable conformer(s) and the energy barriers between them. This is important as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the molecule's properties, would also be a key aspect of this analysis. For instance, the orientation of the methanesulfonyl group relative to the benzene (B151609) ring could affect the electronic communication between the substituents.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a powerful computational method used to study the mechanisms of chemical reactions. For this compound, DFT could be employed to investigate its reactivity in various chemical transformations.

Computational Elucidation of Reaction Pathways and Energy Barriers

If this compound were to undergo a chemical reaction, such as electrophilic aromatic substitution or nucleophilic substitution, DFT calculations could map out the entire reaction pathway. This involves identifying the structures of the reactants, transition states, intermediates, and products. The calculated energy barriers for each step would reveal the rate-determining step of the reaction and provide insights into the reaction kinetics.

A hypothetical data table for a reaction involving this compound might include:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | Value |

| Intermediate | Value |

| Transition State 2 | Value |

| Products | Value |

These values are specific to a particular reaction and would require dedicated DFT calculations.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple products. DFT calculations can be instrumental in predicting the regioselectivity (which position on the molecule reacts) and stereoselectivity (the spatial arrangement of the product). For this compound, DFT could predict the most likely site for, as an example, further substitution on the aromatic ring by calculating the energies of the possible intermediates. The directing effects of the existing iodo, methanesulfonyl, and amino groups would be quantitatively assessed to predict the major product.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Hypothetical Data Table from Molecular Dynamics Simulations:

| Simulation Parameter | Hypothetical Value/Observation |

| Simulation Time | 100 ns |

| Solvent Model | Explicit (e.g., TIP3P water) |

| RMSD of Backbone | 1.5 Å |

| Predominant Conformation | Torsion angle of C-S-N-C: -60° |

| Hydrogen Bond Analysis | Average of 2 intramolecular H-bonds |

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Cheminformatics and Data-Driven Approaches in Synthetic Design

Cheminformatics combines computer and informational sciences to address a range of chemical problems, particularly in drug discovery and development. longdom.org These techniques are instrumental in analyzing large chemical datasets to identify structure-activity relationships (SAR), predict molecular properties, and design efficient synthetic routes. neovarsity.org

Data-driven approaches in synthetic design for a molecule like this compound would typically involve:

Retrosynthetic Analysis: Utilizing software to propose potential synthetic pathways by breaking down the target molecule into simpler, commercially available precursors.

Reaction Condition Optimization: Employing machine learning models trained on vast reaction databases to predict the optimal catalysts, solvents, and temperatures for each synthetic step.

Yield Prediction: Using quantitative structure-property relationship (QSPR) models to forecast the potential yield of a reaction, thereby prioritizing more efficient routes.

The application of these methods can significantly accelerate the development of novel compounds by reducing the need for extensive empirical experimentation. neovarsity.org However, the successful implementation of such data-driven strategies relies on the availability of relevant and high-quality data, which is currently lacking for this compound in the public domain.

Illustrative Data Table for Cheminformatics in Synthetic Design:

| Cheminformatics Tool | Application in Synthetic Design | Potential Output for this compound |

| Retrosynthesis Software | Proposing disconnection pathways | Precursors: 3-iodoaniline (B1194756) and methanesulfonyl chloride |

| Reaction Informatics | Predicting optimal reaction conditions | Suggested catalyst: Pyridine (B92270); Solvent: Dichloromethane |

| Machine Learning Model | Forecasting reaction yield | Predicted yield: 85% |

This table is a generalized representation of how cheminformatics tools could be applied and does not reflect actual data for the synthesis of this compound.

Advanced Analytical Methodologies for Research on 3 Iodo 5 Methanesulfonyl Aniline and Its Derivatives

Spectroscopic Techniques for Structural Elucidation in Complex Research Contexts

Spectroscopic methods are indispensable for determining the intricate molecular architecture of "3-Iodo-5-(methanesulfonyl)aniline." Advanced instrumentation provides detailed insights into the connectivity and spatial arrangement of atoms, which is fundamental for understanding its chemical behavior and reaction mechanisms.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information, advanced two-dimensional (2D) techniques are often required to unambiguously assign complex structures and investigate reaction mechanisms.

For a molecule like "this compound," 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are vital. HSQC correlates proton signals directly to the carbons they are attached to, while HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. These correlations are critical for assigning the quaternary carbons (C3-I and C5-S) and confirming the substitution pattern on the aromatic ring. In a study on the closely related compound, 3-bromo-5-(trifluoromethyl)aniline (B1272211), 2D NMR was essential for identifying and characterizing its impurities. srce.hr The analysis of HMBC spectra, in particular, provided information about the quaternary carbon atoms, which was key to determining the structures of tetrasubstituted benzene (B151609) derivatives. srce.hr

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study through-space correlations, providing insights into the spatial proximity of different parts of the molecule, which is crucial for conformational analysis in more complex derivatives.

Solid-state NMR (ssNMR) offers unique capabilities for studying the compound in its solid form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these orientation-dependent interactions. emory.edu Techniques like Magic Angle Spinning (MAS) are used to obtain higher resolution spectra in the solid state. emory.edu For halogenated compounds, ssNMR of quadrupolar nuclei like ¹²⁷I can provide valuable data on the local electronic environment around the iodine atom, complementing information from other methods. wiley.com This can be particularly useful for studying intermolecular interactions, such as halogen bonding, within the crystal lattice.

Table 1: Predicted and Exemplar NMR Data for Aniline (B41778) Derivatives

| Technique | Observed Nucleus/Correlation | Typical Information Gained for this compound | Example Data (from analogous structures like 3-bromo-5-(trifluoromethyl)aniline srce.hr) |

|---|---|---|---|

| ¹H NMR | Proton (¹H) | Chemical shift (δ) and coupling constants (J) of aromatic and amine protons. | Aromatic region: Two doublets at ~7.15 and 7.18 ppm (J = 2.1 Hz), indicating meta-coupling. |

| ¹³C NMR | Carbon (¹³C) | Chemical shifts of all carbon atoms, including quaternary carbons attached to I and SO₂CH₃. | Assignments confirmed via HSQC/HMBC. |

| HSQC | ¹J(C,H) | Direct one-bond C-H correlations for unambiguous assignment of protonated carbons. | Correlation between aromatic protons and their directly attached carbons. |

| HMBC | ²⁻³J(C,H) | Long-range C-H correlations to assign quaternary carbons and confirm the substitution pattern. | Correlations from amine (NH₂) protons to adjacent carbons. |

| Solid-State NMR | ¹³C, ¹⁵N, ¹²⁷I | Information on molecular packing, polymorphism, and intermolecular interactions in the solid state. | Provides data on chemical shift anisotropy and quadrupolar coupling constants. wiley.com |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. nih.govcapes.gov.br For "this compound" (molecular formula C₇H₈INO₂S), HRMS can confirm the molecular formula by measuring the mass of the molecular ion with high precision (typically to within 5 ppm). youtube.com

Isotopic pattern analysis is another key feature of mass spectrometry. The presence of iodine and sulfur in the molecule creates a distinctive isotopic signature. Iodine is monoisotopic (¹²⁷I, 100% abundance), but its presence is often indicated by a large mass defect and characteristic fragmentation patterns, such as the loss of an iodine radical or a peak at m/z 127. docbrown.infomiamioh.edu Sulfur has a notable M+2 isotope (³⁴S) with an abundance of about 4.2%, resulting in a small but distinct peak at two mass units higher than the monoisotopic peak (M+). miamioh.edu This pattern helps to confirm the presence of sulfur in the molecule.

Fragmentation analysis in MS/MS experiments further aids structural confirmation. The fragmentation of "this compound" would likely involve the cleavage of the C-S and C-I bonds, as well as potential loss of the methanesulfonyl group (SO₂CH₃). These fragmentation patterns provide a fingerprint that helps to verify the molecular structure. libretexts.orglibretexts.org Recent studies on the halogenation of compounds like 4-(methylsulfonyl)aniline (B1202210) have utilized LC-HRMS to identify various reaction products, demonstrating the technique's utility in analyzing complex mixtures containing such moieties. nih.gov

Table 2: Expected HRMS Data for this compound

| Parameter | Description | Expected Value/Observation for C₇H₈INO₂S |

|---|---|---|

| Molecular Formula | The elemental constituents of the molecule. | C₇H₈INO₂S |

| Monoisotopic Mass | The exact mass of the molecule calculated using the most abundant isotope of each element. | 296.9348 g/mol |

| HRMS Measurement (e.g., [M+H]⁺) | Experimentally determined mass of the protonated molecular ion. | Expected at m/z 297.9421 (within ~5 ppm error) |

| Isotopic Pattern | Relative abundances of isotopic peaks. | Distinct M+2 peak (~4.2%) due to the ³⁴S isotope. |

| Key Fragments | Characteristic ions formed upon fragmentation. | Loss of SO₂CH₃, loss of I, ion at m/z 127 (I⁺). |

Chromatographic Separations for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for separating "this compound" from starting materials, intermediates, and byproducts. They are routinely used to monitor the progress of a reaction and to isolate the final product in high purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of and quantifying non-volatile compounds like "this compound." thermofisher.comamericanpharmaceuticalreview.com Reversed-phase HPLC (RP-HPLC) is most commonly employed, using a non-polar stationary phase (like C18 or C8) and a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govpatsnap.com

Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the target compound from any impurities. researchgate.net Detection is usually performed with a UV detector, as the aromatic ring in "this compound" provides strong chromophores. sielc.com For quantitative analysis, a calibration curve is generated using standards of known concentration to determine the amount of the compound in a sample. nih.gov The linearity, accuracy, and precision of the method are validated to ensure reliable results. nih.gov

Table 3: Typical HPLC Conditions for Analysis of Aniline Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.govsielc.com | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer gradient nih.govpatsnap.com | Elutes compounds from the column. Gradient elution allows for separation of compounds with a wide range of polarities. |

| Flow Rate | 0.7 - 1.0 mL/min nih.gov | Controls the speed of the separation and affects resolution. |

| Detection | UV at 200-300 nm sielc.com | Detects aromatic compounds as they elute. |

| Injection Volume | 5 - 20 µL nih.gov | The amount of sample introduced into the system. |

| Column Temperature | 25 - 40 °C nih.gov | Affects viscosity and retention times, can improve peak shape. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

While "this compound" itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC-MS is a valuable technique for analyzing volatile starting materials, reagents, or potential byproducts generated during its synthesis. For instance, the purity of precursors like 3-iodoaniline (B1194756) or the presence of volatile impurities could be assessed using GC-MS.

Aniline and its simpler derivatives are often analyzed by GC, though derivatization may be required for more polar compounds to increase their volatility and improve chromatographic performance. thermofisher.com In the context of synthesizing the target molecule, GC-MS can monitor the consumption of volatile starting materials. The mass spectrometer detector provides structural information on the separated components, allowing for their definitive identification. This is particularly useful for identifying unknown, volatile side-products that could give insight into alternative reaction pathways.

X-ray Crystallography for Definitive Solid-State Structural Assignment

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise spatial coordinates of each atom, as well as bond lengths, bond angles, and torsional angles. mdpi.com

While a crystal structure for "this compound" is not publicly available as of this writing, data from closely related compounds like 2-iodoaniline (B362364) and 3-iodoaniline provide valuable insights. iucr.orged.ac.uk For instance, the crystal structure of 3-iodoaniline reveals that molecules are connected by N–H···N hydrogen bonds, forming infinite chains. iucr.orgiucr.org These chains are further organized into sheets by I···I contacts, highlighting the importance of both hydrogen and halogen bonding in the crystal packing. iucr.orgiucr.org A study of a more complex molecule containing a 3-iodo- and a methylsulfonyl- group also confirmed the structure using X-ray crystallography. researchgate.net

Obtaining a crystal structure for "this compound" would confirm the substitution pattern and provide precise measurements of the geometry around the sulfur and iodine atoms. It would also reveal the nature of intermolecular interactions, such as hydrogen bonds involving the amine and sulfonyl groups, and potential C-I···O or C-I···N halogen bonds, which are crucial for understanding its solid-state properties and for applications in crystal engineering. nih.govresearchgate.net

Table 4: Representative Crystallographic Data for 3-Iodoaniline iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆IN |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.0748 (3) |

| b (Å) | 12.9872 (8) |

| c (Å) | 20.6243 (12) |

| Key Intermolecular Interactions | N–H···N hydrogen bonds, I···I contacts |

Future Research Directions and Emerging Paradigms for 3 Iodo 5 Methanesulfonyl Aniline Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of 3-Iodo-5-(methanesulfonyl)aniline and its analogs is an area ripe for innovation. Current synthetic approaches often involve multi-step sequences that can be inefficient. Future research will likely focus on the development of novel, more efficient, and sustainable synthetic methodologies.

Palladium-catalyzed amination strategies are also expected to play a significant role in the synthesis of structurally diverse anilines. researchgate.netkyoto-u.ac.jpnih.gov The development of novel palladium catalysts and ligands could enable more efficient and selective coupling reactions to produce this compound and its derivatives. Furthermore, the use of N-heterocyclic carbene (NHC) ligands in palladium catalysis has shown promise for the amination of aryl sulfides, a strategy that could be adapted for the synthesis of related compounds. kyoto-u.ac.jpnih.gov

Researchers are also likely to explore one-pot multicomponent reactions to construct the substituted aniline (B41778) core in a single step from simple precursors. mdpi.com This would significantly improve the efficiency and atom economy of the synthesis. Additionally, novel synthetic routes leveraging the reactivity of N,N-dialkylaniline N-oxides could provide practical and convenient access to electron-rich aryl halides, which are precursors to compounds like this compound. nih.govnih.gov

The following table summarizes potential future synthetic strategies:

| Synthetic Strategy | Description | Potential Advantages |

| Late-Stage Functionalization | Introduction of iodo and methanesulfonyl groups at a late stage of the synthesis. | Reduced step count, improved overall yield. |

| Palladium-Catalyzed Amination | Use of advanced palladium catalysts for C-N bond formation. | High efficiency, broad substrate scope. |

| One-Pot Multicomponent Reactions | Combination of multiple reaction steps into a single operation. | Increased efficiency, improved atom economy. |

| N-Oxide Chemistry | Utilization of N,N-dialkylaniline N-oxides as reactive intermediates. | Access to electron-rich aryl halides. |

Exploration of Unprecedented Reactivity Modes

The unique electronic properties of this compound, arising from the interplay of the electron-donating amino group and the electron-withdrawing iodo and methanesulfonyl groups, suggest the potential for unprecedented reactivity. The iodine atom can participate in various coupling reactions, while the aniline moiety can undergo a range of transformations.

Future research is expected to delve into the exploration of novel reaction pathways. For instance, the development of transition-metal-catalyzed reactions that selectively activate the C-I bond in the presence of the other functional groups could lead to new methods for carbon-carbon and carbon-heteroatom bond formation. The inherent ortho-/para-directing nature of the amino group often makes meta-substituted anilines challenging to synthesize, highlighting the need for novel methods to access such compounds. beilstein-journals.org

Furthermore, the potential for this molecule to participate in radical reactions is an area of growing interest. The generation of aryl radicals from aryl halides under visible light photoredox conditions is a well-established strategy that could be applied to this compound. urfu.ru This could open up new avenues for arylation reactions. The reactivity of substituted aniline radical cations is also a subject of kinetic and theoretical investigation, which could provide insights into the reaction mechanisms. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry into flow chemistry and automated synthesis platforms represents a significant leap towards more efficient, safer, and scalable chemical production. Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch synthesis, including precise control over reaction parameters, enhanced heat and mass transfer, and improved safety. researchgate.net

Automated synthesis platforms can further enhance efficiency by enabling high-throughput screening of reaction conditions and rapid library synthesis. chemspeed.com These platforms can integrate various laboratory processes, from weighing and dispensing reagents to reaction work-up and analysis, all under computer control. biovanix.cominnovationnewsnetwork.comnus.edu.sg The combination of flow chemistry and solid-phase synthesis, known as solid-phase synthesis-flow (SPS-flow), is a particularly promising technique for the automated synthesis of complex molecules. innovationnewsnetwork.comnus.edu.sg

The application of these technologies to the synthesis and derivatization of this compound could accelerate the discovery of new bioactive molecules and functional materials.

Application in Photo- and Electrocatalytic Transformations

The fields of photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods. The application of these technologies to the transformations of this compound is a promising area of future research.

Visible-light photocatalysis can be used to generate aryl radicals from aryl iodides, which can then participate in a variety of coupling reactions. mdpi.com This approach avoids the need for stoichiometric metallic reagents and often proceeds under mild reaction conditions. rsc.org Photocatalytic methods for the functionalization of aryl iodides with fluoride and water have also been developed. acs.org Furthermore, photocatalytic CO2 reduction products can be utilized in tandem for the carbonylation of aryl iodides. nih.gov

Electrocatalysis provides another avenue for activating the C-I bond. Electrocatalytic methods for the direct halogenation of aromatic compounds have been reported and could potentially be adapted for the synthesis or transformation of this compound. researchgate.net The anaerobic transformation of halogenated aromatic compounds by microbial cultures also presents an interesting and environmentally friendly approach to their modification. nih.gov

Theoretical Predictions Guiding Experimental Discovery and Design

Theoretical and computational chemistry are becoming increasingly powerful tools for guiding experimental research. Density Functional Theory (DFT) can be used to investigate reaction mechanisms, predict reactivity, and design new catalysts. nih.gov For example, DFT studies have been used to understand the oxidation mechanism of substituted anilines and the factors that influence their reactivity. nih.gov

Computational tools can also be used to predict reaction pathways and outcomes. rsc.orgresearchgate.netnih.govescholarship.org Machine learning and artificial intelligence are emerging as powerful techniques for reaction prediction and retrosynthesis analysis. nih.gov By training models on large datasets of chemical reactions, it is possible to predict the products of unknown reactions with high accuracy.

The application of these computational methods to the chemistry of this compound could accelerate the discovery of new reactions and synthetic routes. By providing insights into the electronic structure and reactivity of this molecule, theoretical predictions can help to guide the design of new experiments and the development of novel applications.

Q & A

Basic: What are the recommended safety protocols for handling 3-Iodo-5-(methanesulfonyl)aniline in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a respirator with organic vapor cartridges if ventilation is insufficient .

- Ventilation : Conduct experiments in fume hoods with local exhaust systems to avoid inhalation of vapors or dust .

- Emergency Measures : In case of skin contact, immediately rinse with water for 15+ minutes and remove contaminated clothing. For eye exposure, flush with water for 20+ minutes and seek medical attention .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid environmental release .

Basic: What synthetic routes are available for preparing this compound?

Answer:

A four-step synthesis can be adapted from similar sulfonylaniline derivatives :

Sulfonation : React 3-iodoaniline with methanesulfonyl chloride under basic conditions (e.g., NaHCO₃) in THF/water.

Protection/Activation : Use HNO₃/H₂SO₄ for nitration at the 5-position, leveraging the methanesulfonyl group’s meta-directing effects.

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine.

Purification : Recrystallize from ethanol/water or use silica gel chromatography.

Yield Optimization : Monitor reaction temperatures (e.g., 0°C for sulfonation) and stoichiometry (2.5 equiv methanesulfonyl chloride).

Advanced: How does the electron-withdrawing methanesulfonyl group influence iodination regioselectivity on the aniline ring?

Answer:

The methanesulfonyl group (-SO₂CH₃) is a strong meta-director due to its electron-withdrawing nature. In 5-(methanesulfonyl)aniline, iodination occurs preferentially at the 3-position (meta to -SO₂CH₃ and para to -NH₂). Computational DFT studies (e.g., Gaussian 16) can predict charge distribution, showing electron-deficient regions at the 3-position. Experimental validation via NMR (e.g., NOESY for spatial proximity) confirms regioselectivity .

Advanced: What analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) show coupling patterns confirming substitution. The -NH₂ proton (δ ~5.1 ppm) may appear broad.

- ¹³C NMR : Methanesulfonyl carbon at δ ~45 ppm; iodine’s inductive effect deshields adjacent carbons.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 316.93 (C₇H₇INO₂S).

- HPLC : Reverse-phase C18 column (MeCN/H₂O, 0.1% TFA) assesses purity (>98%) .

Basic: What are the optimal storage conditions for this compound?

Answer:

- Container : Store in amber glass bottles with PTFE-lined caps to prevent photodegradation and moisture ingress .

- Environment : Keep in a cool (<25°C), ventilated cabinet away from oxidizers (e.g., HNO₃, KMnO₄). Use desiccants (silica gel) to minimize hydrolysis .

Advanced: How can computational methods predict the degradation pathways of this compound under oxidative conditions?

Answer:

- Software Tools : Use Gaussian 16 or ORCA for DFT calculations to model bond dissociation energies (BDEs). The C-I bond (BDE ~55 kcal/mol) is susceptible to homolytic cleavage under UV light.

- LC-MS/MS Analysis : Track degradation products (e.g., 5-(methanesulfonyl)aniline via reductive deiodination) in simulated solar radiation experiments .

Advanced: What strategies mitigate competing side reactions during the synthesis of polysubstituted anilines like this compound?

Answer:

- Sequential Functionalization : Introduce -SO₂CH₃ before iodination to leverage its directing effects. Avoid simultaneous halogenation and sulfonation.

- Protecting Groups : Acetylate the -NH₂ group during iodination to prevent unwanted N-iodination. Deprotect with HCl/EtOH post-reaction .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

- Melting Point : Compare observed mp (e.g., 145–147°C) with literature values.

- TLC : Use silica gel plates (hexane/EtOAc 3:1) to confirm single spot (Rf ~0.4).

- Elemental Analysis : Match experimental C/H/N/S/I percentages to theoretical values (e.g., C: 26.7%, I: 40.3%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.